molecular formula C22H24N2O6S B2490302 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 922120-95-4

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2490302
CAS No.: 922120-95-4
M. Wt: 444.5
InChI Key: JETLLFRUPMJPCV-UHFFFAOYSA-N
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Description

This compound belongs to the class of synthetic isoquinoline derivatives with a benzofuran-carboxamide scaffold. Its structure features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core linked via a sulfonylethyl group to a benzofuran-2-carboxamide moiety. The dihydroisoquinoline group is critical for modulating biological activity, particularly in targeting enzymes or receptors associated with neurological or infectious diseases . The sulfonyl bridge enhances metabolic stability and bioavailability, while the benzofuran ring contributes to hydrophobic interactions in target binding pockets .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-28-19-11-15-7-9-24(14-17(15)13-20(19)29-2)31(26,27)10-8-23-22(25)21-12-16-5-3-4-6-18(16)30-21/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETLLFRUPMJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Starting materials : 3,4-Dimethoxyphenethylamine (1.0 equiv) and ethyl formate (1.2 equiv) undergo formylation at reflux (6 h) to generate N-formyl-3,4-dimethoxyphenethylamine.
  • Cyclization : Treatment with oxalyl chloride (1.5 equiv) in acetonitrile at 10–20°C induces intramolecular Friedel-Crafts acylation, forming the dihydroisoquinoline core.
  • Catalysis : Phosphotungstic acid (0.5 mol%) accelerates ring closure, minimizing side reactions.
  • Workup : Methanol quench followed by cooling (5–10°C) precipitates the hydrochloride salt, isolated via filtration (85.1 g scale).

Key Data :

Parameter Value
Yield 78%
Purity (HPLC) 99.3%
Single Impurity ≤0.16%

Sulfonylation to Install the Ethylsulfonamide Linker

The dihydroisoquinoline amine is sulfonylated via 2-chloroethylsulfonyl chloride, introducing the ethylsulfonamide bridge:

Sulfonyl Chloride Synthesis

2-Chloroethylsulfonyl chloride is prepared by chlorosulfonation of 2-chloroethanethiol (ClCH2CH2SH) using ClSO3H (0°C, 2 h), followed by PCl5-mediated conversion to the sulfonyl chloride (82% yield).

Sulfonylation Reaction

  • Conditions : Dihydroisoquinoline hydrochloride (1.0 equiv) is neutralized with NaHCO3 in THF, then treated with 2-chloroethylsulfonyl chloride (1.1 equiv) at 0°C (2 h).
  • Outcome : 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl chloride is isolated in 89% yield (HPLC purity 98.5%).

Characterization :

  • 1H NMR (DMSO-d6) : δ 3.72 (s, 4H, CH2NCH2), 3.85 (s, 6H, OCH3), 4.12 (t, 2H, SO2CH2), 3.45 (t, 2H, CH2Cl).
  • MS (ESI+) : m/z 329.1 [M+H]+.

Amination of the Ethylsulfonyl Chloride Intermediate

The chloride moiety is displaced with ammonia to generate the primary amine:

Gabriel Synthesis

  • Reagents : 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl chloride (1.0 equiv), potassium phthalimide (1.5 equiv), DMF, 80°C (6 h).
  • Deprotection : Hydrazine hydrate (2.0 equiv), ethanol, reflux (4 h).
  • Yield : 83% over two steps.

Characterization :

  • 1H NMR (DMSO-d6) : δ 1.95 (s, 2H, NH2), 3.12 (t, 2H, SO2CH2), 2.78 (t, 2H, CH2NH2).

Coupling with Benzofuran-2-carboxylic Acid

The ethylamine intermediate is acylated with benzofuran-2-carbonyl chloride:

Acid Chloride Formation

Benzofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in DCM (0°C, 1 h), yielding the acyl chloride (95%).

Amide Coupling

  • Conditions : Ethylsulfonamide amine (1.0 equiv), benzofuran-2-carbonyl chloride (1.05 equiv), Et3N (2.0 equiv), THF, 0°C → RT (12 h).
  • Workup : Aqueous HCl wash, silica gel chromatography.
  • Yield : 91% (HPLC purity 99.1%).

Characterization :

  • 1H NMR (DMSO-d6) : δ 7.85 (d, 1H, furan-H), 7.45–7.12 (m, 4H, Ar-H), 3.82 (s, 6H, OCH3), 3.65 (t, 2H, SO2CH2), 3.22 (t, 2H, CH2NH).
  • 13C NMR : δ 165.4 (CO), 152.1 (OCH3), 121.8–112.4 (furan-C).
  • MS (ESI+) : m/z 486.2 [M+H]+.

Process Optimization and Challenges

Sulfonylation Efficiency

Excessive sulfonyl chloride stoichiometry (>1.1 equiv) led to disulfonation byproducts (≤7%), mitigated by slow addition (1 h) and rigorous temperature control.

Amide Coupling Side Reactions

Competitive O-acylation of the benzofuran oxygen was suppressed using bulky bases (e.g., iPr2NEt).

Crystallization Purity

Methanol/water (4:1) recrystallization reduced residual DMF to <0.1% (ICH Q3C compliance).

Analytical Characterization Summary

Parameter Value Method
Molecular Formula C24H27N3O6S HRMS
Melting Point 214–216°C DSC
Purity 99.1% HPLC (UV 254)
Residual Solvents <500 ppm GC-FID

Chemical Reactions Analysis

Types of Reactions: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide undergoes a variety of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation reactions might involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction reactions can use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution reactions often employ nucleophilic agents, bases, or acids depending on the specific functional groups involved.

Major Products: The major products from these reactions would depend on the specific pathways Oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines

Scientific Research Applications

Chemistry: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a valuable compound in chemical research due to its diverse reactivity and structural complexity.

Biology: Its potential biological activity makes it of interest for studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, given its unique structural features that could interact with biological targets in novel ways.

Industry: Industrial applications might include the development of new materials, such as polymers or coatings, that benefit from the compound’s unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, which could include enzymes, receptors, or DNA. The benzofuran ring might intercalate with DNA, while the sulfonyl group could form hydrogen bonds with protein targets, disrupting their function or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoquinoline Derivatives

  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): Structural Differences: Lacks the 6,7-dimethoxy substitution on the isoquinoline ring and replaces the benzofuran with a pyrrolidine-3-carboxamide group. Pharmacological Data: Exhibits cytotoxicity in HEK cells (IC₅₀ = 55.3 µM) and reduced plaque formation (268 plaques vs. 568 in control) . Key Insight: The absence of methoxy groups reduces target specificity compared to the queried compound, which may explain its higher cytotoxicity.
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (): Structural Differences: Contains an ethyl carboxylate group instead of the sulfonylethyl-benzofuran-carboxamide chain. Functional Impact: The carboxylate ester reduces membrane permeability, limiting its utility in systemic applications .

Benzofuran/Isoquinoline Hybrids

  • N-(2-([(4-(2-[3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl)phenyl)amino]carbonyl)-4,5-dimethoxyphenyl)-3-quinolinecarboxamide (XR9576) (): Structural Differences: Replaces the sulfonyl bridge with a phenyl-ethyl linker and introduces a quinoline-carboxamide group. Functional Impact: Demonstrates potent P-glycoprotein inhibition (IC₅₀ = 0.15 µM), attributed to the quinoline moiety’s planar aromaticity .
  • Encequidar (): Structure: N-[2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide. Key Differences: Incorporates a tetrazole ring and benzopyran-carboxamide instead of benzofuran. Pharmacological Role: Acts as an oral bioavailability enhancer due to its tetrazole-mediated solubility .

Sulfonamide Analogues

  • GF120918 (): Structure: N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide. Comparison: Shares the 6,7-dimethoxy isoquinoline core but replaces the sulfonylethyl group with a phenyl-ethyl linker and an acridine-carboxamide. Activity: Potent inhibitor of multidrug resistance proteins (MDR1/ABCB1) with an IC₅₀ of 0.03 µM .

Data Table: Pharmacological and Structural Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or Equivalent) Source
Queried Compound 6,7-Dimethoxy isoquinoline Sulfonylethyl-benzofuran-carboxamide N/A (Theoretical)
N-(2-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Non-methoxy isoquinoline Pyrrolidine-carboxamide Cytotoxicity: 55.3 µM
XR9576 6,7-Dimethoxy isoquinoline Quinoline-carboxamide P-gp inhibition: 0.15 µM
Encequidar 6,7-Dimethoxy isoquinoline Tetrazole-benzopyran-carboxamide Bioavailability enhancement
GF120918 6,7-Dimethoxy isoquinoline Acridine-carboxamide MDR1 inhibition: 0.03 µM

Research Findings and Mechanistic Insights

  • Methoxy Groups: The 6,7-dimethoxy substitution on the isoquinoline core enhances binding to ATP-binding cassette (ABC) transporters, as seen in GF120918 and XR9576 .
  • Sulfonyl vs. Carboxamide Linkers : Sulfonylethyl groups (queried compound) improve metabolic stability compared to ester or amide linkers (), but may reduce solubility .
  • Benzofuran vs. Benzopyran : Benzofuran’s smaller aromatic system may limit π-π stacking interactions compared to benzopyran in encequidar, affecting target affinity .

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